Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent esterification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential use in pharmaceuticals, as it can improve the bioavailability of drugs. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl β-oxo-4-(trifluoromethoxy)benzenepropanoate
- Benzenepropanoic acid, β-oxo-4-(trifluoromethoxy)-, methyl ester
Uniqueness
Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions. These properties make it a valuable compound in the development of pharmaceuticals, agrochemicals, and materials .
Biological Activity
Methyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propionate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₁₁H₉F₃O₃
Molecular Weight : 246.1826 g/mol
Key Features :
- Contains a keto group and a trifluoromethoxy group, enhancing reactivity.
- Increased lipophilicity due to the trifluoromethoxy group allows better interaction with biological targets.
The compound's structure significantly influences its biological activity, particularly its ability to interact with various enzymes and receptors.
The mechanism of action of this compound involves its interaction with hydrophobic pockets in proteins. The trifluoromethoxy group enhances lipophilicity, allowing for effective binding to these pockets, which can modulate the activity of enzymes and receptors. This modulation can lead to various biochemical effects, making it a candidate for further studies in drug development .
Therapeutic Potential
Research indicates that this compound has potential applications in drug development due to its ability to enhance metabolic stability. It has been explored for:
- Drug Development : Investigated for its ability to enhance metabolic stability in drug design.
- Enzyme Inhibition : The compound's interactions with specific enzymes may lead to inhibition pathways relevant in disease models.
Case Studies
- Biochemical Probing : Studies have shown that this compound can serve as a biochemical probe in various assays, demonstrating its ability to modulate enzyme activities effectively. For instance, experiments indicated that the compound could inhibit specific enzyme pathways involved in metabolic processes.
- Anti-Tubercular Properties : In vivo studies have suggested that this compound may exhibit anti-tubercular properties. Research focused on structure–activity relationship (SAR) studies revealed that modifications of the phenyl ring could enhance its efficacy against Mycobacterium tuberculosis.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-trifluoromethylbenzoate | C₁₁H₉F₃O₂ | Lacks keto group; similar lipophilicity |
Methyl 4-trifluoromethylbenzoate | C₁₁H₉F₃O₂ | Different positioning of the trifluoromethoxy group |
Methyl 2-acetylbenzoate | C₉H₈O₃ | Lacks trifluoromethoxy; contains acetyl group |
The unique combination of both keto and trifluoromethoxy functionalities in this compound enhances its reactivity and potential biological activity compared to similar compounds .
Research Findings
Recent research highlights several significant findings regarding this compound:
- Lipophilicity Impact : The presence of the trifluoromethoxy group significantly increases lipophilicity, enhancing interaction with hydrophobic biological targets.
- Inhibition Studies : Preliminary data suggest that the compound can inhibit specific enzymatic activities associated with disease pathways, warranting further investigation into its therapeutic applications .
Properties
Molecular Formula |
C11H9F3O4 |
---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
methyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H9F3O4/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
ZIGGGIMUBNTTID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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